![molecular formula C12H11F2N3OS B1360968 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 861440-09-7](/img/structure/B1360968.png)

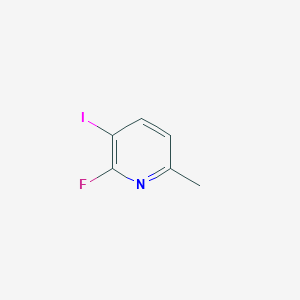

4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol (4-allyl-5-DFMTPT) is an organosulfur compound with a unique structure and diverse applications in organic synthesis and scientific research. It is a derivative of 1,2,4-triazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms. 4-allyl-5-DFMTPT has been used in the synthesis of various organic compounds, such as aldehydes, ketones, and esters, and has also been applied in a variety of scientific research applications, including drug design and development, enzyme inhibitors, and bioremediation.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Novel Schiff Bases: A study by Mobinikhaledi et al. (2010) outlines the synthesis of Schiff base derivatives containing the 1,2,4-triazole ring, demonstrating the chemical versatility and potential for further chemical modifications of compounds like 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol (Mobinikhaledi et al., 2010).

Application in Corrosion Inhibition

- Mild Steel Corrosion Inhibition: Orhan et al. (2012) demonstrated that a similar triazole compound effectively inhibited mild steel corrosion in acidic solutions, suggesting the potential of 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol in corrosion inhibition (Orhan et al., 2012).

Biological Activity

- Antimicrobial and Antiviral Properties: El‐Sayed et al. (2013) reported the antiviral and antimicrobial activities of 1,2,4-triazole thioglycoside derivatives, indicating the potential of triazole compounds in medical applications (El‐Sayed et al., 2013).

- Anti-Inflammatory Properties: Arustamyan et al. (2021) synthesized 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols and found them to possess anti-inflammatory activity, suggesting a similar potential for 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol (Arustamyan et al., 2021).

Electrochemical Properties

- Electrochemical Behavior: Fotouhi et al. (2002) explored the electrochemical behavior of thiotriazoles, which can be informative for understanding the electrochemical properties of 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol (Fotouhi et al., 2002).

Mecanismo De Acción

Target of Action

The compound “4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles. Triazoles are known to interact with various enzymes and receptors in biological systems due to their versatile nature .

Mode of Action

Triazoles generally work by inhibiting the function of certain enzymes, disrupting metabolic processes essential for the growth and reproduction of the target organism .

Biochemical Pathways

Triazoles are often involved in the inhibition of cytochrome p450 enzymes, which play a crucial role in the metabolism of many biological compounds .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic rate .

Result of Action

The inhibition of key enzymes by triazoles can lead to a disruption in the normal functioning of cells .

Action Environment

The action, efficacy, and stability of “4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .

Propiedades

IUPAC Name |

3-[4-(difluoromethoxy)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3OS/c1-2-7-17-10(15-16-12(17)19)8-3-5-9(6-4-8)18-11(13)14/h2-6,11H,1,7H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBITUOIEWVGQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)

![1-(4-Methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360913.png)